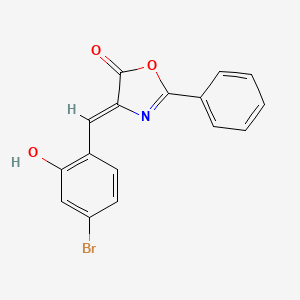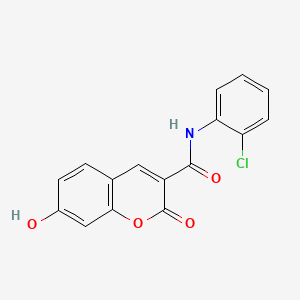
7-hydroxy-N-(3-methylphenyl)-2-oxochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-N-(3-methylphenyl)-2-oxochromene-3-carboxamide is a compound belonging to the coumarin family. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound this compound is known for its potential biological and pharmaceutical properties.
Preparation Methods
The synthesis of 7-hydroxy-N-(3-methylphenyl)-2-oxochromene-3-carboxamide can be achieved through various synthetic routes. One common method involves the Knoevenagel reaction, where 7-hydroxycoumarin is condensed with N,N-dialkyl substituted cyanoacetamide derivatives in the presence of piperidine . The reaction conditions typically include the use of dry acetone and anhydrous potassium carbonate at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
7-hydroxy-N-(3-methylphenyl)-2-oxochromene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include propargyl bromide, sodium azides, and Meldrum’s acid . For example, the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate leads to the formation of coumarin–triazole derivatives .
Scientific Research Applications
7-hydroxy-N-(3-methylphenyl)-2-oxochromene-3-carboxamide has been extensively studied for its scientific research applications. In chemistry, it is used as a precursor for the synthesis of various biologically active compounds . In biology and medicine, it has shown potential as an anti-cancer, anti-microbial, and anti-inflammatory agent . The compound has also been investigated for its antioxidant properties and its ability to inhibit enzymes such as DNA gyrase . In the industry, it is used in the development of new pharmaceuticals and as a component in certain perfumes and fabric conditioners .
Mechanism of Action
The mechanism of action of 7-hydroxy-N-(3-methylphenyl)-2-oxochromene-3-carboxamide involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects through the inhibition of specific enzymes and the modulation of cellular signaling pathways . For example, it has been shown to inhibit the proliferation of human malignant cell lines by interfering with DNA synthesis and repair mechanisms . Additionally, its antioxidant properties help in scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
7-hydroxy-N-(3-methylphenyl)-2-oxochromene-3-carboxamide can be compared with other similar compounds such as 7-hydroxy-4-methyl coumarin and 7-hydroxy-2-oxo-2H-chromen-8-yl derivatives . These compounds share similar structural features and biological activities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications .
Properties
IUPAC Name |
7-hydroxy-N-(3-methylphenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4/c1-10-3-2-4-12(7-10)18-16(20)14-8-11-5-6-13(19)9-15(11)22-17(14)21/h2-9,19H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSHJIQVSHODFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![phenyl(2-pyridinyl)methanone O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5911657.png)
![7-hydroxy-6-[(2,5,5-trimethylcyclohex-1-en-1-yl)methyl]-2H-chromen-2-one](/img/structure/B5911658.png)
![(4Z)-4-[(5-METHYLFURAN-2-YL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B5911659.png)
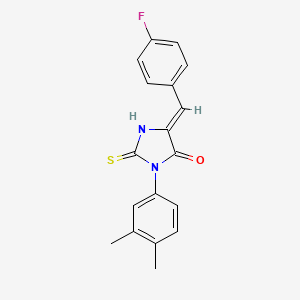
![METHYL 2-[(5-BROMOPYRIDIN-2-YL)AMINO]-2-ACETAMIDO-3,3,3-TRIFLUOROPROPANOATE](/img/structure/B5911667.png)
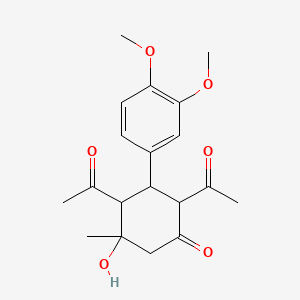
![10-acetyl-11-(2-furyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5911699.png)
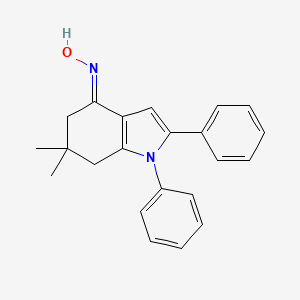
![8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one](/img/structure/B5911710.png)
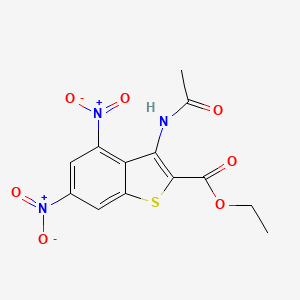
![3-[(2-hydroxyphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B5911724.png)
![[(Z)-(10-oxo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-trien-16-ylidene)amino] acetate](/img/structure/B5911725.png)
